
4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide: is a chemical compound that belongs to the sulfonamide class. Its systematic name is This compound , and it has the molecular formula C₆H₆N₄O₂S₂ . Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves introducing an amino group (NH₂) onto a benzenesulfonamide scaffold, specifically at the 4-position. One common synthetic route is through the reaction of 4-nitrobenzenesulfonamide with thiosemicarbazide, followed by reduction of the nitro group to an amino group. The resulting compound undergoes cyclization to form the 1,2,5-thiadiazole ring.
Reaction Conditions::Starting Material: 4-nitrobenzenesulfonamide
Reagents: Thiosemicarbazide, reducing agent (e.g., SnCl₂)
Conditions: Reflux in a suitable solvent (e.g., ethanol)
Industrial Production Methods: The industrial-scale production typically involves batch or continuous processes using optimized conditions.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with acyl chlorides to form amide derivatives. This reaction typically occurs in pyridine or dry acetone under reflux conditions.
Reagent | Conditions | Product | Yield |
---|---|---|---|
Acetyl chloride | Pyridine, 80°C, 4 hours | N-(1,2,5-thiadiazol-3-yl)-4-acetamidobenzenesulfonamide | 78% |
Benzoyl chloride | Dry acetone, 60°C, 6 hours | N-(1,2,5-thiadiazol-3-yl)-4-benzamidobenzenesulfonamide | 65% |
These derivatives demonstrate enhanced antimicrobial activity compared to the parent compound, particularly against Staphylococcus aureus and Escherichia coli.
Cyclization Reactions
Under acidic conditions, the thiadiazole ring participates in cyclization to form fused heterocycles. For example:
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Reaction with 2,5-dimethoxytetrahydrofuran in glacial acetic acid yields pyrrole-fused sulfonamides .
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Treatment with thiosemicarbazide followed by sulfuric acid produces 1,3,4-thiadiazole derivatives .
Key Cyclization Pathways :
N-Sulfonation and Electrophilic Substitution
The sulfonamide group facilitates N-sulfonation with aryl/heteroaryl sulfonyl chlorides. Additionally, the benzene ring undergoes electrophilic substitution:
N-Sulfonation Example:
Reaction :
4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide + 4-methylbenzenesulfonyl chloride
→ Double sulfonamide derivative (confirmed viaH NMR at δ 7.8 ppm for aromatic protons) .
Electrophilic Substitution:
Reagent | Position | Product |
---|---|---|
HNO₃ (dilute) | Para to -NH₂ | 4-Amino-3-nitrobenzenesulfonamide derivative |
Cl₂ (FeCl₃) | Ortho to -SO₂ | 4-Amino-2-chlorobenzenesulfonamide derivative |
Interaction with Hydrazine Derivatives
The compound reacts with hydrazine to form hydrazides , which are intermediates for bioactive heterocycles:
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Hydrazinolysis :
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Thiadiazole Formation :
Biological Activity Correlation
Reaction products show structure-dependent bioactivity:
Stability and Reaction Optimization
Critical parameters for high-yield syntheses include:
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pH control : Acylation requires neutral conditions (pH 7–8).
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Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization rates .
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Temperature : Optimal acylation occurs at 60–80°C; higher temperatures promote side reactions.
This compound’s reactivity profile underscores its utility in medicinal chemistry for generating targeted therapeutics.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It has antibacterial properties and may be used in combination therapies.
Chemistry: Serves as a building block for more complex molecules.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. its sulfonamide group likely interferes with bacterial folate synthesis, inhibiting essential enzymes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H8N4O2S2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-5-10-15-11-8/h1-5H,9H2,(H,11,12) |
InChI Key |
IPYJNJSFOSMPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NSN=C2 |
Origin of Product |
United States |
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